molecular formula C25H24N2O5S B4164075 3-[[1-(Benzenesulfonyl)-4-phenylpiperidine-4-carbonyl]amino]benzoic acid

3-[[1-(Benzenesulfonyl)-4-phenylpiperidine-4-carbonyl]amino]benzoic acid

Cat. No.: B4164075
M. Wt: 464.5 g/mol
InChI Key: VNIZGNRBUVMCJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[1-(Benzenesulfonyl)-4-phenylpiperidine-4-carbonyl]amino]benzoic acid is a complex organic compound with a unique structure that combines aromatic rings, a piperidine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[1-(Benzenesulfonyl)-4-phenylpiperidine-4-carbonyl]amino]benzoic acid typically involves multiple steps, starting with the preparation of the piperidine ring and the benzoic acid derivative. One common method involves the reaction of 4-phenylpiperidine with phenylsulfonyl chloride to form the sulfonylated piperidine intermediate. This intermediate is then reacted with 3-aminobenzoic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and purification techniques to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

3-[[1-(Benzenesulfonyl)-4-phenylpiperidine-4-carbonyl]amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and piperidine ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols.

Scientific Research Applications

3-[[1-(Benzenesulfonyl)-4-phenylpiperidine-4-carbonyl]amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[[1-(Benzenesulfonyl)-4-phenylpiperidine-4-carbonyl]amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-phenylpiperidine: Shares the piperidine ring structure but lacks the benzoic acid moiety.

    Phenylsulfonyl chloride: Contains the sulfonyl group but does not have the piperidine or benzoic acid components.

    3-aminobenzoic acid: Contains the benzoic acid moiety but lacks the piperidine and sulfonyl groups.

Uniqueness

3-[[1-(Benzenesulfonyl)-4-phenylpiperidine-4-carbonyl]amino]benzoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[[1-(benzenesulfonyl)-4-phenylpiperidine-4-carbonyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S/c28-23(29)19-8-7-11-21(18-19)26-24(30)25(20-9-3-1-4-10-20)14-16-27(17-15-25)33(31,32)22-12-5-2-6-13-22/h1-13,18H,14-17H2,(H,26,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIZGNRBUVMCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)O)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[[1-(Benzenesulfonyl)-4-phenylpiperidine-4-carbonyl]amino]benzoic acid
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3-[[1-(Benzenesulfonyl)-4-phenylpiperidine-4-carbonyl]amino]benzoic acid
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3-[[1-(Benzenesulfonyl)-4-phenylpiperidine-4-carbonyl]amino]benzoic acid
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